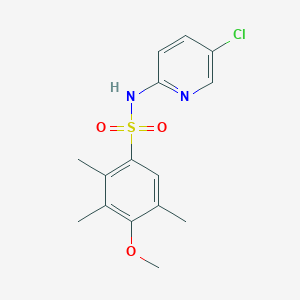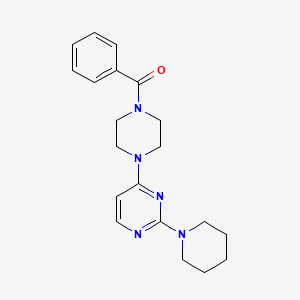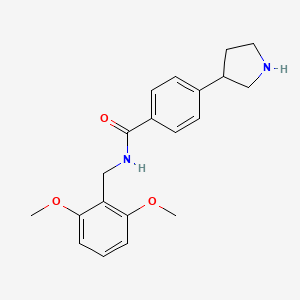
N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-690,550 was first synthesized by Pfizer in 2003 and was originally developed as a Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases. It has since been studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis.
Mechanism of Action
CP-690,550 exerts its pharmacological effects by inhibiting N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide enzymes, specifically N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide3 and to a lesser extent, N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide1. This leads to a reduction in the production of proinflammatory cytokines, such as interleukin-2, -4, -7, -9, -15, and -21, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of proinflammatory cytokines and to decrease the number of activated T cells in the peripheral blood of patients with autoimmune diseases. It has also been shown to reduce the size of inflamed joints and to improve clinical outcomes in patients with rheumatoid arthritis. CP-690,550 has a half-life of approximately 8 hours and is metabolized in the liver.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments, including its high potency, selectivity, and specificity for N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide3 inhibition. It can be easily synthesized and is commercially available. However, CP-690,550 has some limitations, including its short half-life and potential off-target effects.
Future Directions
For research include the development of more potent and selective N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide inhibitors and the investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
CP-690,550 can be synthesized in a multistep process starting from 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride and 5-chloro-2-picoline. The synthesis involves several chemical reactions, including nucleophilic substitution, reduction, and cyclization. The final product is obtained as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases. It has been shown to inhibit N-(5-chloro-2-pyridinyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide enzymes, which play a key role in the signaling pathways of cytokines involved in inflammation and immune response. CP-690,550 has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-9-7-13(10(2)11(3)15(9)21-4)22(19,20)18-14-6-5-12(16)8-17-14/h5-8H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSBLDFWZDCFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5425045.png)
![3-[(2-butylpyrrolidin-1-yl)carbonyl]-5-[(2,4-difluorophenoxy)methyl]isoxazole](/img/structure/B5425062.png)
![7-{2-[5,7-dichloro-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5425068.png)

![3-methyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazin-2-one](/img/structure/B5425076.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5425077.png)


![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}benzamide](/img/structure/B5425092.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-hydroxy-3-methylbenzamide](/img/structure/B5425096.png)
![N-1-naphthyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5425101.png)

![5-methyl-7-(3-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5425119.png)
![3-ethyl-2-({4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B5425123.png)